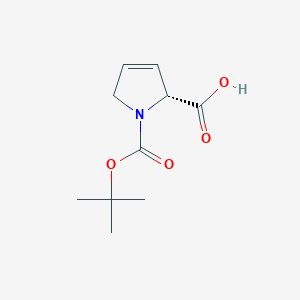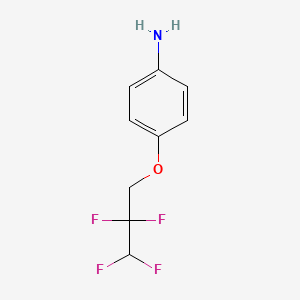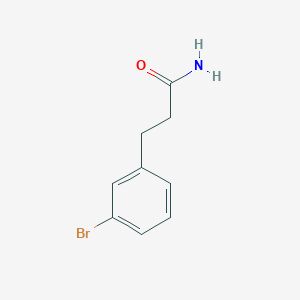
3-(3-Bromophenyl)propanamide
Übersicht
Beschreibung
“3-(3-Bromophenyl)propanamide” is a chemical compound. It is also known as Propanamide . The molecular formula of this compound is C9H10BrNO .
Molecular Structure Analysis
The molecular structure of “3-(3-Bromophenyl)propanamide” consists of a propanamide backbone with a bromophenyl group attached to it . The exact structure could not be retrieved from the available resources.
Wissenschaftliche Forschungsanwendungen
Synthesis and Molecular Structure Studies
- 3-(3-Bromophenyl)propanamide has been studied for its potential in synthesizing new compounds with specific molecular structures. For instance, the synthesis of 2-bromo-N-(4-(7-(diethylamino)-coumarin-3-yl)phenyl)propanamide, which is analyzed for its structure and efficiency as a fluorescent ATRP initiator in polymerizations of acrylates, illustrates the compound's relevance in molecular structure research (Kulai & Mallet-Ladeira, 2016).
Reactivity and Product Formation
- The compound's reactivity has been explored, specifically looking at different deprotonation sites leading to various products. Research shows that deprotonation of different groups in 3-bromo-N-(p-bromophenyl)propanamide can lead to the formation of β-lactams or acrylanilides, both having noteworthy biological activities (Pandolfi et al., 2019).
Photochemistry and Crystal Structures
- Studies on the photochemistry of monothioimides, including compounds like N-(4-bromophenyl)-N-[phenyl(thiocarbonyl)]-3-phenyl-propanamide, have contributed to understanding the mechanism of photocleavage reactions. These studies also include crystal structure analysis, shedding light on the molecular conformations and interactions (Fu et al., 1998).
Herbicidal Activity
- Certain derivatives of 3-(3-Bromophenyl)propanamide have been synthesized and tested for their herbicidal activity. This includes research on compounds like N-(5,7-Dimethoxy-2H-[1,2,4]thiadiazolo[2,3-a]pyrimidin-2-ylidene)-2-(2,4-dichlorophenoxy)propanamide, showcasing the compound's potential in developing new herbicides (Liu et al., 2008).
Antimicrobial Properties
- The compound has been included in the study of arylsubstituted halogen(thiocyanato)amides for their synthesis, cyclization, and antimicrobial properties. Such research contributes to the development of new antibacterial and antifungal agents (Baranovskyi et al., 2018).
Immunomodulatory Effects
- Synthesis of N-aryl-3-(indol-3-yl)propanamides and evaluation of their immunosuppressive activities has been conducted. These studies provide insights into the potential use of these compounds in immunomodulation and treatment of immune-related disorders (Giraud et al., 2010).
Eigenschaften
IUPAC Name |
3-(3-bromophenyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO/c10-8-3-1-2-7(6-8)4-5-9(11)12/h1-3,6H,4-5H2,(H2,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOWHUYSZGQYNGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CCC(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Bromophenyl)propanamide | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


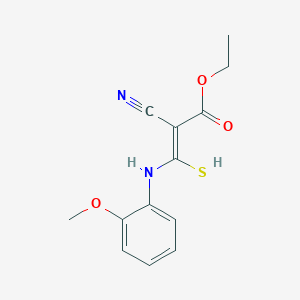
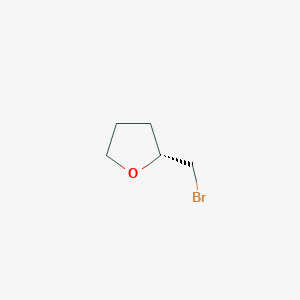
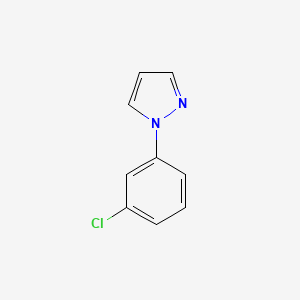
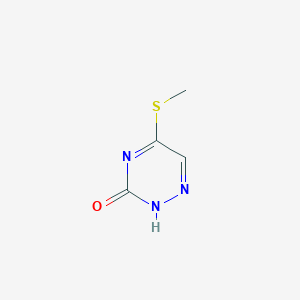
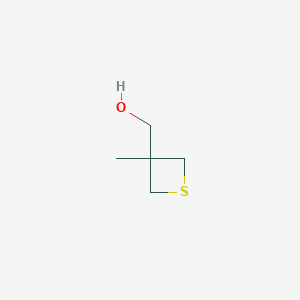
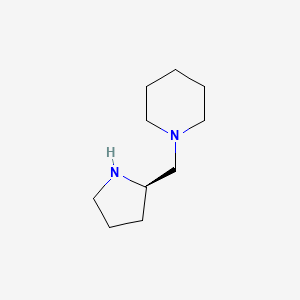
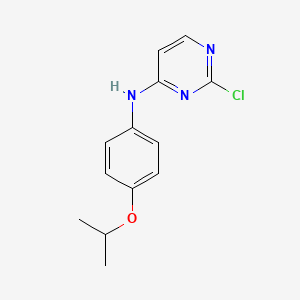
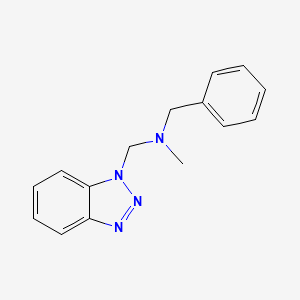
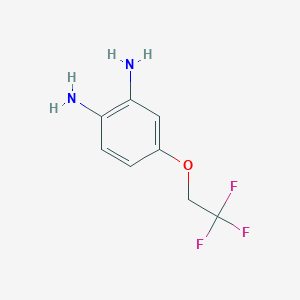
![3,5,7-Trichloropyrazolo[1,5-a]pyrimidine](/img/structure/B3042344.png)
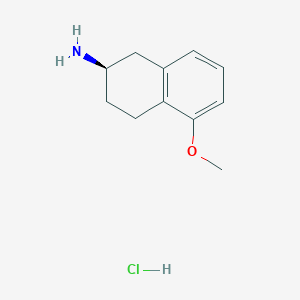
![4-{Imidazo[1,2-a]pyrimidin-2-yl}aniline](/img/structure/B3042348.png)
